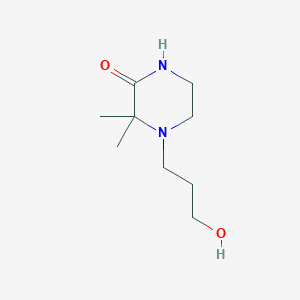
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a piperazinone derivative that has been found to exhibit unique biochemical and physiological effects. In
作用機序
The exact mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is not fully understood. However, it has been proposed that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. In addition, this compound has been shown to bind to proteins, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. In addition, this compound has been shown to bind to proteins and alter their conformation, which may have implications for drug discovery and chemical biology.
実験室実験の利点と制限
One advantage of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high purity and yield, which allows for reproducible results. In addition, this compound has been shown to have broad-spectrum antimicrobial activity, making it a useful tool for studying the effects of antimicrobial agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one. One area of interest is the development of this compound-based antimicrobial agents for use in medicine and agriculture. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on proteins. Finally, the incorporation of this compound into materials for use in various applications, such as drug delivery and tissue engineering, is an area of active research.
合成法
The synthesis of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one involves the reaction of 3,3-dimethylpiperazin-2-one with 3-chloropropanol in the presence of a base catalyst. The resulting product is then purified through crystallization. This method has been shown to yield this compound with high purity and yield.
科学的研究の応用
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to have potential applications in various scientific research fields, including drug discovery, chemical biology, and materials science. In drug discovery, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In chemical biology, this compound has been used as a probe to study protein-ligand interactions. In materials science, this compound has been incorporated into polymers to improve their mechanical properties.
特性
| 161459-57-0 | |
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
4-(3-hydroxypropyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)8(13)10-4-6-11(9)5-3-7-12/h12H,3-7H2,1-2H3,(H,10,13) |
InChIキー |
HRTFIRHLZBOCQX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NCCN1CCCO)C |
正規SMILES |
CC1(C(=O)NCCN1CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
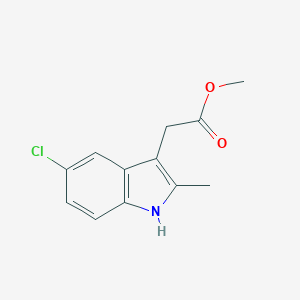
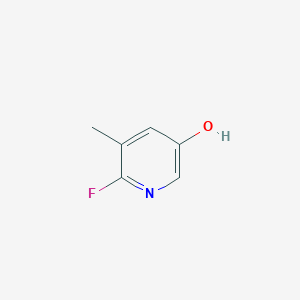
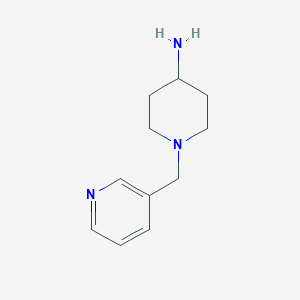
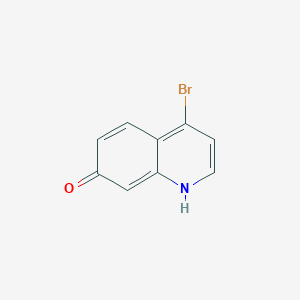


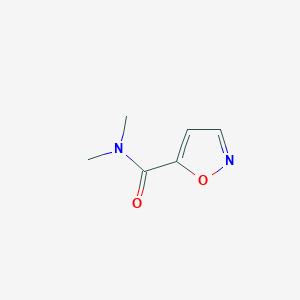


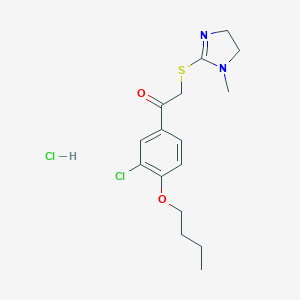
![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)

